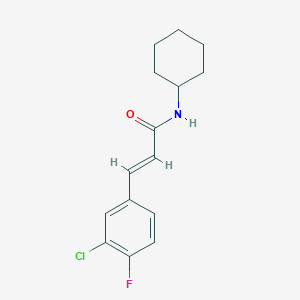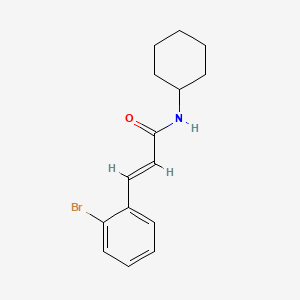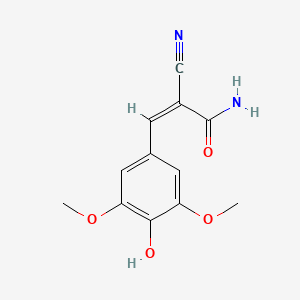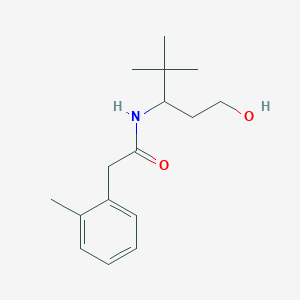
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique properties that make it suitable for use in drug development and other research applications.
Mecanismo De Acción
The mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is not fully understood. However, studies have shown that the compound targets the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. The compound is believed to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme in the parasite, which eventually leads to its death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit potent antimalarial activity, with studies showing that it is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potent antimalarial activity. The compound has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to exhibit anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
One of the limitations of this compound is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications. Additionally, the compound may have limited solubility in aqueous solutions, which may make it difficult to work with in certain laboratory experiments.
Direcciones Futuras
There are several future directions for the study of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate. One area of research is the development of new antimalarial drugs based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives with improved potency and reduced toxicity.
Another area of research is the development of new cancer therapeutics based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives that exhibit improved anticancer properties and reduced toxicity.
Finally, researchers can study the mechanism of action of this compound to gain a better understanding of how the compound works at the molecular level. This information can be used to design new compounds with improved potency and selectivity.
Métodos De Síntesis
The synthesis of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate involves the reaction of 5-chloroquinoline-8-amine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to possess anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-6-14(15-10(11)2-1-7-19-15)24-16(21)9-3-4-12(18)13(8-9)20(22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLNQWYCKEMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)

![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)
![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)

